![molecular formula C13H15N3O B2449045 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2175979-64-1](/img/structure/B2449045.png)
1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole
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Description
1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole, also known as OxoTriazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has a unique structure that makes it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
- 1,2,3-Triazoles are essential components in click chemistry, a powerful synthetic method for linking molecules together. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms 1,2,3-triazoles, has found widespread use in drug discovery, bioconjugation, and materials science .
- Researchers explore the potential of 1,2,3-triazoles as pharmacophores in drug design. Their structural diversity and bioactivity make them attractive candidates for developing novel therapeutic agents. Oxan-4-yl-1,2,3-triazole derivatives could target specific enzymes, receptors, or pathways .
- Some 1,2,3-triazole derivatives exhibit antifungal activity. Scientists investigate their effectiveness against fungal infections, including Candida species and dermatophytes. Oxan-4-yl-1,2,3-triazole analogs may serve as potential antifungal drugs .
- Oxan-4-yl-1,2,3-triazole-containing polymers and materials have unique properties. They can be used in coatings, adhesives, and sensors. Researchers explore their thermal stability, mechanical strength, and conductivity for various applications .
- 1,2,3-Triazoles participate in host-guest interactions and self-assembly processes. Oxan-4-yl-1,2,3-triazole-based receptors can selectively bind to specific molecules, leading to applications in molecular recognition and drug delivery systems .
- Bioorthogonal reactions allow specific labeling of biomolecules without interfering with cellular processes. Oxan-4-yl-1,2,3-triazole derivatives can be incorporated into proteins, nucleic acids, or lipids for imaging, proteomics, and tracking cellular events .
Click Chemistry
Drug Development
Antifungal Agents
Materials Science
Supramolecular Chemistry
Bioorthogonal Labeling
properties
IUPAC Name |
1-(oxan-4-yl)-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYYVRCUJUHBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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